molecular formula C18H16N2O3 B15019980 4-Methoxy-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide

4-Methoxy-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B15019980
M. Wt: 308.3 g/mol
InChI Key: CAGRIUCTCYVNNV-CPNJWEJPSA-N
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Description

4-Methoxy-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a methoxy group, a hydrazide linkage, and a propargyloxyphenyl moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with 2-(prop-2-yn-1-yloxy)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The methoxy and propargyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Methoxy-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares the propargyloxyphenyl moiety but lacks the hydrazide linkage.

    4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a similar propargyloxy group but differs in the sulfonamide functionality.

Uniqueness

4-Methoxy-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-methoxy-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H16N2O3/c1-3-12-23-17-7-5-4-6-15(17)13-19-20-18(21)14-8-10-16(22-2)11-9-14/h1,4-11,13H,12H2,2H3,(H,20,21)/b19-13+

InChI Key

CAGRIUCTCYVNNV-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC#C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC#C

Origin of Product

United States

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